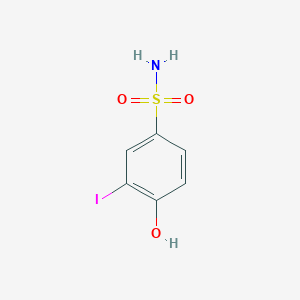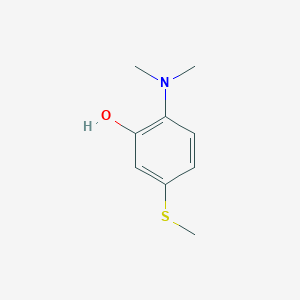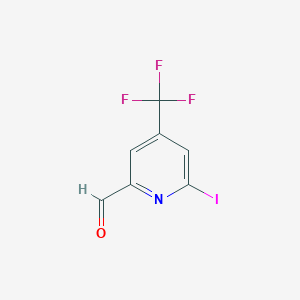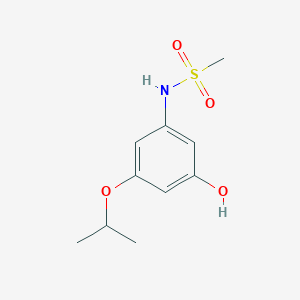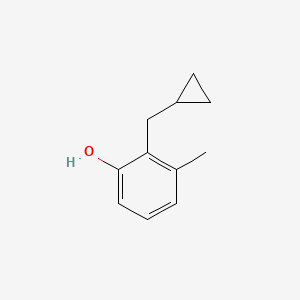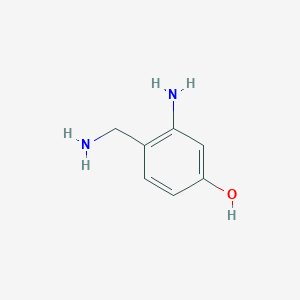
2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropyl groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-tert-butyl-4,6-dichloropyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropyl magnesium bromide to introduce the isopropyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine stands out due to its combination of tert-butoxy, cyclopropoxy, and isopropyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)18-15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
SMDMHVZAGWWKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=C1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




